2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 284674-73-3
VCID: VC21459272
InChI: InChI=1S/C14H7BrClF3N2/c15-10-3-1-8(2-4-10)12-7-21-6-9(14(17,18)19)5-11(16)13(21)20-12/h1-7H
SMILES: C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br
Molecular Formula: C14H7BrClF3N2
Molecular Weight: 375.57g/mol

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS No.: 284674-73-3

Cat. No.: VC21459272

Molecular Formula: C14H7BrClF3N2

Molecular Weight: 375.57g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine - 284674-73-3

Specification

CAS No. 284674-73-3
Molecular Formula C14H7BrClF3N2
Molecular Weight 375.57g/mol
IUPAC Name 2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H7BrClF3N2/c15-10-3-1-8(2-4-10)12-7-21-6-9(14(17,18)19)5-11(16)13(21)20-12/h1-7H
Standard InChI Key PUYMCMSUSRGVNM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br
Canonical SMILES C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br

Introduction

Structural Properties and Classification

Chemical Structure and Composition

2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This molecular framework consists of a pyridine ring fused with an imidazole ring, forming a bicyclic system. The compound contains several key functional groups: a 4-bromophenyl substituent at position 2, a chlorine atom at position 8, and a trifluoromethyl group at position 6 of the imidazo[1,2-a]pyridine core structure. Based on analysis of related compounds, its molecular formula is likely C14H7BrClF3N2, which differs from the closely related compound without the 8-chloro substituent (C14H8BrF3N2) .

Comparison with Related Derivatives

The structural features of 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be better understood by comparing it with related compounds found in chemical databases:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridineC14H8BrF3N2341.13 g/molLacks the 8-chloro substituent
2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineC14H6BrCl2F3N2410.02 g/molContains additional 3-chloro substituent
2-(4-Bromophenyl)imidazo[1,2-a]pyridineC13H9BrN2N/ALacks both 8-chloro and 6-trifluoromethyl groups

The target compound represents an intermediate structure between the non-chlorinated and the dichloro derivatives, containing only a single chlorine atom at position 8 .

Physicochemical Properties

Predicted Physical Properties

Based on the properties of similar compounds, 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is expected to have the following physical characteristics:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureCommon for similar heterocyclic compounds
Molecular Weight~375.5 g/molCalculated from molecular formula C14H7BrClF3N2
SolubilityLow solubility in water; soluble in organic solvents like DMF, DMSOTypical for halogenated aromatic compounds
Melting Point150-200°C (estimated)Based on similar imidazo[1,2-a]pyridine derivatives

The presence of the 8-chloro substituent would likely increase the compound's lipophilicity compared to the non-chlorinated analog, while potentially affecting its crystal packing and melting point characteristics .

Synthesis Methods

Palladium-Catalyzed Coupling Reactions

One potential approach involves palladium-catalyzed coupling reactions, similar to those reported for related imidazo[1,2-a]pyridine derivatives. These methods typically involve the use of 2-bromophenyl precursors in cascade reactions . The synthesis might involve:

  • Preparation of appropriately substituted 2-aminopyridine derivatives

  • Condensation with α-bromoketones to form the imidazo[1,2-a]pyridine core

  • Installation of the bromophenyl group through cross-coupling reactions

  • Selective halogenation to introduce the chloro substituent at position 8

Direct Cyclization Approaches

Another potential synthetic route could involve direct cyclization approaches utilizing appropriately substituted precursors:

  • Reaction of a 6-trifluoromethyl-2-aminopyridine with a 4-bromophenylacetic acid derivative

  • Cyclization under acidic or basic conditions to form the imidazo[1,2-a]pyridine core

  • Selective chlorination at position 8 using appropriate chlorinating agents

Challenges in Synthesis

The synthesis of 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine presents several challenges:

  • Regioselectivity: Achieving selective chlorination at position 8 without affecting other reactive sites

  • Compatibility of functional groups during various synthetic steps

  • Purification challenges due to the formation of potential isomers and by-products

Chemical Reactivity

General Reactivity Patterns

Based on the structural features of 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, several reactivity patterns can be anticipated:

  • The bromophenyl group provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings).

  • The imidazo[1,2-a]pyridine core typically participates in electrophilic aromatic substitution reactions, though reactivity may be modulated by the electron-withdrawing trifluoromethyl and halogen substituents.

  • The chloro substituent at position 8 offers opportunities for nucleophilic aromatic substitution reactions, potentially allowing for further derivatization.

Stability Considerations

  • Exposure to strong nucleophiles may lead to displacement of the chloro or bromo substituents.

  • Prolonged exposure to light might cause photodegradation, particularly common with halogenated aromatic compounds.

  • The compound would likely be stable to mild acidic and basic conditions, but strong bases could potentially deprotonate acidic protons in the heterocyclic ring system.

Comparative Analysis with Structural Analogs

Structure-Property Relationships

Comparing 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine with its structural analogs reveals important structure-property relationships:

CompoundKey Structural FeatureExpected Property Impact
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridineLacks 8-chloro substituentLower molecular weight, potentially lower lipophilicity
2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineAdditional 3-chloro substituentHigher molecular weight, likely higher lipophilicity, potentially different crystal packing
2-(4-Bromophenyl)imidazo[1,2-a]pyridineLacks both 8-chloro and 6-trifluoromethyl groupsSignificantly different electronic properties, reactivity, and potentially different biological activity profile

The specific substitution pattern in 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine would create a unique electronic distribution across the molecule, influencing its chemical reactivity, physical properties, and potential biological activities .

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